Sodium 5-methylisoxazole-3-carboxylate

Description

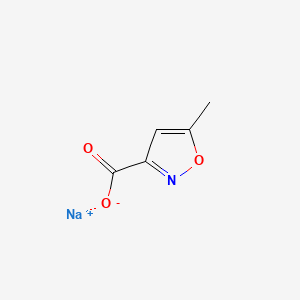

Sodium 5-methylisoxazole-3-carboxylate is the sodium salt derivative of 5-methylisoxazole-3-carboxylic acid (CAS RN: 3405-77-4), a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at position 5 and a carboxylate group at position 3 . The sodium form enhances water solubility compared to its ester counterparts, making it advantageous for applications requiring hydrophilic properties.

Properties

CAS No. |

85392-50-3 |

|---|---|

Molecular Formula |

C5H4NNaO3 |

Molecular Weight |

149.08 g/mol |

IUPAC Name |

sodium;5-methyl-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C5H5NO3.Na/c1-3-2-4(5(7)8)6-9-3;/h2H,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

BQRDHPHTXJYNTE-UHFFFAOYSA-M |

SMILES |

CC1=CC(=NO1)C(=O)[O-].[Na+] |

Canonical SMILES |

CC1=CC(=NO1)C(=O)[O-].[Na+] |

Other CAS No. |

85392-50-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of 5-Methylisoxazole-3-Carboxylate Derivatives

*Theoretical values for sodium salt derived from parent acid data.

Preparation Methods

Alkaline Hydrolysis of Methyl 5-Methylisoxazole-3-Carboxylate

The hydrolysis of methyl 5-methylisoxazole-3-carboxylate to its sodium salt represents a widely utilized method due to its high yield and operational simplicity. This two-step process involves saponification of the ester followed by neutralization.

Reaction Mechanism and Conditions

Methyl 5-methylisoxazole-3-carboxylate undergoes nucleophilic acyl substitution in the presence of sodium hydroxide. The ester group (-COOCH₃) is replaced by a carboxylate anion (-COO⁻), which is subsequently protonated to form the carboxylic acid. Neutralization with stoichiometric sodium hydroxide yields the sodium salt.

Key steps include:

- Saponification : A solution of methyl ester (5.8 mmol) in tetrahydrofuran (2 mL) is treated with aqueous sodium hydroxide (11.6 mmol) and methanol (4 mL) at room temperature for 18–20 hours.

- Acidification and Extraction : The mixture is acidified to pH 2 using hydrochloric acid, and the carboxylic acid is extracted with ethyl acetate.

- Neutralization : The isolated acid is dissolved in water or ethanol and treated with sodium hydroxide to form the sodium salt.

Optimization and Yield

Reaction optimization studies demonstrate that a 1:2 molar ratio of ester to sodium hydroxide in tetrahydrofuran-methanol-water (1:2:1 v/v) maximizes yield (90%). Prolonged stirring (>18 hours) ensures complete hydrolysis, while controlled acidification minimizes byproducts. The final sodium salt is obtained as a white crystalline solid after solvent evaporation.

Table 1: Hydrolysis Reaction Parameters

Direct Neutralization of 5-Methylisoxazole-3-Carboxylic Acid

Direct neutralization bypasses ester hydrolysis by starting with the pre-formed carboxylic acid. This method is favored for its rapidity and high purity outcomes.

Alternative Approaches and Synthetic Challenges

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Criterion | Hydrolysis Method | Neutralization Method |

|---|---|---|

| Starting Material Cost | Moderate (ester synthesis required) | High (carboxylic acid required) |

| Yield | 90% | >95% |

| Purity | 85–90% | >95% |

| Scalability | High | Moderate |

| Key Challenge | Solvent recovery | Acid availability |

Q & A

Q. Q1. What are the optimal synthetic routes for Sodium 5-methylisoxazole-3-carboxylate, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves esterification and subsequent saponification. For example, Ethyl 5-methylisoxazole-3-carboxylate (a precursor) is synthesized via cyclization of β-keto esters or hydroxylamine intermediates, achieving ~55% yield . Key factors influencing yield include:

- Reagent stoichiometry : Excess hydroxylamine hydrochloride improves cyclization efficiency.

- Temperature control : Reactions performed at 0–5°C minimize side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves isoxazole derivatives from unreacted starting materials .

For sodium salt formation, NaOH-mediated saponification under anhydrous conditions (e.g., THF/water) is recommended to avoid hydrolysis of the isoxazole ring .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Diagnostic peaks include the isoxazole proton (δ ~6.36 ppm, singlet) and carboxylate carbon (δ ~169 ppm). Methyl groups on the isoxazole ring appear as singlets at δ ~2.48 ppm (1H NMR) .

- HPLC-MS : Use reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm >95% purity. Monitor for degradation products (e.g., free carboxylic acid) .

- Melting point : The sodium salt may lack a sharp melting point due to hygroscopicity; instead, use TGA/DSC to assess thermal stability .

Q. Q3. What are the critical storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep in airtight containers at 0–6°C under nitrogen to prevent hydrolysis. Avoid exposure to humidity, which degrades carboxylate salts .

- Safety : Use PPE (gloves, goggles) to minimize skin/eye contact. In case of exposure, rinse with water for 15 minutes and consult safety data sheets (SDS) for sodium carboxylate analogs .

Advanced Research Questions

Q. Q4. How can researchers design experiments to investigate the biological activity of this compound in MAPK signaling pathways?

Methodological Answer:

- In vitro kinase assays : Use recombinant MAPK enzymes (e.g., ERK1/2) and measure inhibition via fluorescence-based ADP-Glo™ assays. Compare IC50 values with known inhibitors (e.g., PD98059) .

- Cellular models : Treat HEK293 or HeLa cells with the compound (1–100 µM) and assess phosphorylation of MAPK targets (e.g., p-ERK) via Western blot. Include controls with U0126 (MEK inhibitor) to validate specificity .

- SAR studies : Modify the methyl or carboxylate groups (e.g., 5-cyclopropyl or 5-phenyl derivatives) to correlate structural changes with activity .

Q. Q5. What analytical strategies resolve contradictions in reported physicochemical data (e.g., melting points, spectral shifts) for isoxazole derivatives?

Methodological Answer:

- Data validation : Cross-reference NMR (δ values) and HPLC retention times with synthetic intermediates (e.g., Ethyl 5-methylisoxazole-3-carboxylate) to confirm consistency .

- Crystallography : For sodium salts, single-crystal X-ray diffraction clarifies hydration states or polymorphic forms that alter reported melting points .

- Batch variability : Use Karl Fischer titration to quantify residual water, which may affect thermal properties .

Q. Q6. How can microwave-assisted synthesis improve the efficiency of derivatizing this compound for SAR studies?

Methodological Answer:

- Microwave conditions : React the sodium salt with hydrazides (e.g., 4-methoxybenzoyl hydrazide) at 100°C for 10–20 minutes. This accelerates condensation, achieving >80% yield versus 24 hours under conventional heating .

- Real-time monitoring : Use in-situ FTIR to track carbonyl (C=O) and N–H bond changes, optimizing reaction termination .

Methodological Challenges and Solutions

Q. Q7. What are the best practices for ensuring reproducibility in enzyme inhibition assays involving this compound?

Methodological Answer:

Q. Q8. How can researchers address discrepancies in biological activity data across different cell lines?

Methodological Answer:

- Cell line profiling : Test the compound in primary cells (e.g., PBMCs) versus immortalized lines (e.g., HepG2) to assess tissue-specific effects.

- Metabolic stability : Perform LC-MS to quantify intracellular concentrations, adjusting dosing regimens based on half-life data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.